molecular formula C10H9NOS B2595766 (3-(Thiazol-4-yl)phenyl)methanol CAS No. 1375097-86-1

(3-(Thiazol-4-yl)phenyl)methanol

Cat. No.: B2595766
CAS No.: 1375097-86-1
M. Wt: 191.25
InChI Key: JDJNBSZLICXTHX-UHFFFAOYSA-N
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Description

(3-(Thiazol-4-yl)phenyl)methanol is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole heterocycle linked to a benzyl alcohol group, a structure recognized as a privileged scaffold in the design of novel therapeutic agents . The thiazole ring is a common pharmacophore in FDA-approved drugs and natural products, valued for its ability to engage in diverse molecular interactions with biological targets . Researchers utilize this compound primarily as a critical synthetic intermediate. The hydroxymethyl group can be readily functionalized or used as a linker to conjugate the thiazole-containing moiety with other complex molecular structures, such as pyrazolines, pyrazoles, and other heterocyclic systems . This molecular hybridization strategy is a powerful tool in modern drug discovery, aiming to create new chemical entities with enhanced efficacy, the ability to overcome multi-drug resistance, and reduced toxicity . The synthesis of thiazole derivatives often employs phenacyl bromide precursors in Hantzsch-thiazole synthesis, and compounds like this compound serve as valuable precursors in such robust methodologies . Thiazole-based hybrids have demonstrated a broad spectrum of pharmacological potential in scientific studies, including anticancer, antibacterial, antifungal, antiviral, and antioxidant activities . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. It must not be used as a pharmaceutical ingredient, food additive, or in any household product. Proper safety data sheets should be consulted before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(1,3-thiazol-4-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNBSZLICXTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375097-86-1
Record name [3-(1,3-thiazol-4-yl)phenyl]methanol
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Synthetic Methodologies for 3 Thiazol 4 Yl Phenyl Methanol and Its Analogs

Established Synthetic Pathways for Thiazole (B1198619) Ring Systems

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several classical name reactions providing reliable access to this important structural motif. These methods, developed over decades, form the foundation for the synthesis of a vast array of thiazole-containing molecules.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely employed methods for the preparation of thiazoles. chemhelpasap.comsynarchive.comyoutube.com The classical reaction involves the condensation of an α-haloketone with a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. For the synthesis of 4-arylthiazoles, a phenacyl halide is typically reacted with a thioamide.

Table 1: Key Steps in the Hantzsch Thiazole Synthesis

StepDescriptionKey Intermediates
1 Nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.Thioimidate ester
2 Tautomerization.-
3 Intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carbonyl carbon.Hydroxythiazoline
4 Dehydration to form the aromatic thiazole ring.Thiazole

Variations of the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and simplify the reaction conditions. These include the use of microwave irradiation and alternative solvents to accelerate the reaction and promote greener chemistry. nih.gov

Gabriel Synthesis and Related Approaches

Another classical method for thiazole synthesis is the Gabriel synthesis, which involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide. This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles. The reaction of an α-acylaminoketone with Lawesson's reagent is a modern variation that often provides higher yields and cleaner reactions under milder conditions.

Targeted Synthetic Routes to (3-(Thiazol-4-yl)phenyl)methanol

The specific synthesis of this compound requires a multi-step approach that combines the formation of the thiazole ring with the functionalization of the phenyl substituent.

Multistep Reaction Pathways and Intermediate Derivatization

A plausible and commonly employed strategy for the synthesis of this compound involves the initial construction of a key intermediate, such as 3-(thiazol-4-yl)benzoic acid or 3-(thiazol-4-yl)benzaldehyde.

One potential pathway begins with the Hantzsch synthesis to create the 4-phenylthiazole (B157171) core with a functional group at the meta-position that can be later converted to the hydroxymethyl group. For instance, the reaction of 2-bromo-1-(3-formylphenyl)ethanone with thioformamide (B92385) would yield 3-(thiazol-4-yl)benzaldehyde.

Subsequently, the aldehyde functional group can be reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method for this reduction.

An alternative route involves the synthesis of 3-(thiazol-4-yl)benzoic acid as the key intermediate. This can be achieved through a Hantzsch reaction using a 3-(bromoacetyl)benzoic acid derivative. The carboxylic acid can then be reduced to the primary alcohol. This reduction is typically more challenging than the reduction of an aldehyde and often requires stronger reducing agents like LiAlH₄ or borane (B79455) complexes.

Optimization of Reaction Conditions for Yield and Purity

For the Hantzsch thiazole synthesis, the use of polar solvents like ethanol (B145695) or methanol (B129727) is common. chemhelpasap.com The reaction temperature can be varied from room temperature to reflux to optimize the reaction rate and minimize side products. The choice of base, if required, can also influence the outcome of the reaction.

In the reduction step, the choice of reducing agent is critical. For the reduction of an aldehyde, the milder and more selective sodium borohydride is often preferred. For the reduction of a carboxylic acid, the more powerful lithium aluminum hydride is typically necessary, requiring anhydrous conditions and careful handling.

Purification of the final product, this compound, is typically achieved through chromatographic techniques such as column chromatography on silica (B1680970) gel. The choice of eluent system is crucial for achieving high purity. Recrystallization can also be employed for further purification if the product is a solid.

Table 2: Example of Reaction Condition Optimization for Hantzsch Synthesis

ParameterCondition 1Condition 2Condition 3
Solvent EthanolDioxaneAcetonitrile
Temperature Reflux80 °CRoom Temperature
Catalyst NonePyridine (catalytic)Triethylamine (1 eq.)
Yield (%) VariesVariesVaries

Environmentally Benign Synthetic Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methods in organic chemistry. nih.govbepls.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

For the synthesis of thiazole derivatives, several green chemistry strategies have been explored. bohrium.com These include the use of alternative reaction media such as water or polyethylene (B3416737) glycol (PEG), and the application of energy sources like microwave irradiation and ultrasound. mdpi.comtandfonline.comresearchgate.netnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org The Hantzsch thiazole synthesis, in particular, has been shown to be highly amenable to microwave conditions. nih.gov

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. mdpi.comtandfonline.comresearchgate.net The cavitation effects produced by ultrasound can lead to improved mixing and mass transfer, thereby accelerating the chemical reaction.

Solvent-free reactions, where the reactants are mixed and heated without a solvent, represent another important green chemistry approach. organic-chemistry.org This eliminates the need for potentially toxic and volatile organic solvents, simplifying the work-up procedure and reducing waste. The Hantzsch-based synthesis of 2-aminothiazoles has been successfully performed under solvent-free conditions. organic-chemistry.org

Catalyst-Free and Green Solvent Methodologies

In recent years, the principles of green chemistry have steered synthetic efforts towards minimizing hazardous substances and maximizing efficiency. The synthesis of thiazole derivatives, including this compound, has benefited from these advancements, with a notable shift towards catalyst-free reactions and the use of environmentally benign solvents.

A robust and environmentally friendly approach for synthesizing thiazole derivatives involves a one-pot, three-component reaction under catalyst-free conditions. This method typically utilizes the reaction of amines, isothiocyanates, and nitroepoxides in a suitable solvent like THF at mild temperatures. The reaction proceeds through the in-situ formation of a thiourea (B124793) derivative, followed by nucleophilic ring-opening of the nitroepoxide, cyclization, and dehydration to yield the 2-iminothiazoline core structure. nih.gov While this specific methodology is for 2-iminothiazoles, the underlying principles of catalyst-free, multi-component reactions in green solvents are applicable to the synthesis of other thiazole derivatives.

The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, can also be adapted to greener conditions. This reaction involves the condensation of an α-haloketone with a thioamide. By employing green solvents such as water or ethanol, the environmental impact of the synthesis can be significantly reduced. researchgate.netnih.gov For the synthesis of this compound, a plausible green route would involve the reaction of a 2-bromoacetyl-substituted benzene (B151609) derivative with thioformamide in an aqueous or alcoholic medium. The subsequent reduction of an ester or aldehyde group on the phenyl ring to the methanol functionality can also be achieved using greener reducing agents.

A metal catalyst-free, one-pot synthesis of related heterocyclic methanols has been successfully developed using water as the solvent. For instance, the synthesis of (3,4-dihydro-2H-benzo[b] ijcce.ac.iroxazin-2-yl)methanol derivatives was achieved by reacting 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide (B78521) in water at room temperature. rsc.org This highlights the potential for developing a similar aqueous, catalyst-free process for this compound, starting from appropriate precursors.

Research has demonstrated the feasibility of synthesizing various thiazole derivatives using catalyst-free methods in green solvents, achieving good to excellent yields. These methods offer advantages such as operational simplicity, reduced waste, and avoidance of toxic metal catalysts.

Table 1: Examples of Catalyst-Free and Green Solvent Methodologies for Thiazole Synthesis

ReactantsSolventConditionsProduct TypeYield (%)Reference
Amines, Isothiocyanates, NitroepoxidesTHF10-15 °C2-IminothiazolesHigh nih.gov
2-Aminophenols, (±)-EpichlorohydrinWaterRoom TemperatureDihydrobenzoxazinyl-methanolsGood rsc.org
Arylidene Thiazolone, Aryl/Alkyl-hydrazine-RefluxFunctionalized 1,2,4-triazolesGood nih.gov

Microwave-Assisted and One-Pot Reaction Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govconnectjournals.com This technology, combined with one-pot reaction strategies, offers a highly efficient route to complex molecules like this compound.

The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation. The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas has been shown to proceed efficiently under microwave heating, affording N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%) within minutes. nih.gov In contrast, conventional heating required much longer reaction times and resulted in lower yields. nih.gov This demonstrates the potential for a rapid and high-yielding microwave-assisted synthesis of the thiazole core of this compound.

One-pot, multi-component reactions are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and save time and resources. The synthesis of novel thiazole scaffolds has been achieved through a one-pot, three-component reaction catalyzed by reusable NiFe2O4 nanoparticles in an ethanol:water solvent system. nih.gov This approach involved the condensation of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, with reaction times of only 45-60 minutes at 75 °C. nih.gov Similarly, a facile one-pot synthesis of thiazole and thiazolyl-pyrazole derivatives has been reported by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds at room temperature. acgpubs.org

For the specific synthesis of this compound, a plausible microwave-assisted, one-pot strategy could involve the reaction of 3-formyl-α-bromoacetophenone, thioformamide, and a suitable protecting group precursor for the aldehyde, followed by deprotection and reduction under microwave irradiation. The use of microwave heating can significantly accelerate both the thiazole ring formation and the subsequent reduction step.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazole Derivatives

ReactionMethodSolventTimeYield (%)Reference
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + thioureasConventional (Reflux)Methanol8 hLower nih.gov
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + thioureasMicrowaveMethanol30 min89-95 nih.gov
N-(substituted benzylidene)thiazole-2-amines + isatin (B1672199) + ammonium (B1175870) acetateConventional--Lower connectjournals.com
N-(substituted benzylidene)thiazole-2-amines + isatin + ammonium acetateMicrowaveSilica gel-Excellent connectjournals.com

Industrial Scale Preparation Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration to ensure a safe, efficient, and cost-effective process.

A key step in the synthesis of this compound and its analogs is often the reduction of a carboxylate or ester precursor to the primary alcohol. chemicalbook.comevitachem.com Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. chemicalbook.comevitachem.com However, its pyrophoric nature and the stringent requirement for an inert, anhydrous atmosphere pose significant safety and operational challenges on a large scale. evitachem.com Moisture levels must be strictly controlled, as even trace amounts can quench the hydride and reduce the yield. evitachem.com This necessitates specialized equipment for handling pyrophoric reagents and rigorous protocols for solvent drying and maintaining an inert atmosphere (e.g., using argon or nitrogen). evitachem.com

Alternative, safer reducing agents such as borane-THF complex can be considered. evitachem.com While borane-THF is easier to handle, it may require elevated reaction temperatures, which could risk the decomposition of the thiazole ring. evitachem.com Process optimization would be crucial to find a balance between safety, efficiency, and product stability.

The Hantzsch thiazole synthesis, a fundamental reaction for forming the thiazole core, also requires careful control on an industrial scale. evitachem.com The regioselectivity of the cyclization, which determines the final substitution pattern on the thiazole ring, is influenced by factors such as solvent polarity and the use of Lewis acid catalysts. evitachem.com Polar aprotic solvents like dimethylformamide (DMF) can accelerate the reaction but may be difficult to remove and are associated with environmental and health concerns. The choice of a suitable and recyclable solvent is a critical consideration for industrial applications.

Furthermore, the purification of the final product and intermediates on a large scale requires efficient and scalable techniques. Crystallization is often the preferred method for purification in industrial settings due to its cost-effectiveness and ability to provide high-purity products. Developing a robust crystallization process for this compound would be a key aspect of its industrial production.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Methanol (B129727) Moiety

The primary alcohol group is a versatile functional handle that can be readily transformed through oxidation or reduction reactions.

Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)

The oxidation of the benzylic alcohol in (3-(thiazol-4-yl)phenyl)methanol can be controlled to yield either the corresponding aldehyde, 3-(thiazol-4-yl)benzaldehyde, or the carboxylic acid, 3-(thiazol-4-yl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are employed for the selective conversion of the primary alcohol to an aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. libretexts.orgmasterorganicchemistry.comyoutube.com PCC is known to oxidize primary alcohols to aldehydes efficiently, and its milder nature compared to other chromium-based oxidants makes it suitable for substrates with other sensitive functional groups. libretexts.orgmasterorganicchemistry.com Another effective reagent for this partial oxidation is manganese dioxide (MnO₂), which is particularly useful for the oxidation of benzylic and allylic alcohols. nih.govorganic-chemistry.org The reaction with MnO₂ is typically performed by refluxing the alcohol with an excess of the reagent in a non-polar solvent. nih.gov

For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are required. A common method involves the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidification. Alternatively, chromic acid, generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), can be used. A one-pot method for the synthesis of benzoic acids from the corresponding alcohols can also be achieved under illumination with an alcohol catalyst. google.com The direct synthesis of benzoic acid derivatives from alcohols is a well-established transformation in organic synthesis. sciforum.net

A summary of typical oxidation reactions is presented in the table below.

Starting MaterialProductReagent(s)Typical Conditions
This compound3-(Thiazol-4-yl)benzaldehydePyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂
This compound3-(Thiazol-4-yl)benzaldehydeManganese dioxide (MnO₂)Reflux in a non-polar solvent
This compound3-(Thiazol-4-yl)benzoic acidPotassium permanganate (KMnO₄)Basic aqueous solution, then acidify
This compound3-(Thiazol-4-yl)benzoic acidChromic acid (Jones reagent)Acetone, H₂SO₄
This compound3-(Thiazol-4-yl)benzoic acidAlcohol catalyst, lightSolvent, air, illumination google.com

Reduction Reactions (e.g., of Aromatic Rings)

While the methanol moiety is already in a reduced state, the aromatic phenyl ring can undergo reduction under specific conditions. The Birch reduction is a prominent method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.orgmaxbrainchemistry.commasterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of an alcohol as a proton source. wikipedia.orgmaxbrainchemistry.com For a substituted benzene (B151609) ring, the regioselectivity of the reduction is influenced by the electronic nature of the substituent. The presence of the thiazol-4-yl-methanol substituent would direct the reduction, although specific outcomes for this particular substitution pattern require experimental validation. It is important to note that benzylic alcohols can sometimes be cleaved under Birch reduction conditions. sciencemadness.org

Catalytic hydrogenation is another method for the reduction of aromatic rings, typically requiring high pressures of hydrogen gas and a heterogeneous catalyst such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). However, this method can also lead to the reduction of the thiazole (B1198619) ring itself, potentially leading to a mixture of products. acs.orgacs.org The selective reduction of the phenyl ring in the presence of a thiazole ring can be challenging and would require careful optimization of catalysts and reaction conditions.

Modifications of the Phenyl Ring

The phenyl ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups.

Electrophilic Aromatic Substitution Reactions

For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring. Halogenation with reagents like bromine in the presence of a Lewis acid catalyst would introduce a halogen atom.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the phenyl ring of this compound would first need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group. For instance, a bromo-substituted derivative, such as (3-bromo-5-(thiazol-4-yl)phenyl)methanol, could be synthesized and then used as a substrate in various cross-coupling reactions.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming biaryl linkages. sciforum.netnih.govhymasynthesis.comgoogle.com For example, the bromo-derivative could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to introduce a new aryl group onto the phenyl ring.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comacs.orgresearchgate.netsemanticscholar.orgresearchgate.net This would allow for the introduction of vinyl groups onto the phenyl ring.

The table below summarizes some potential palladium-catalyzed cross-coupling reactions.

SubstrateCoupling PartnerReaction NamePotential Product
(3-Bromo-5-(thiazol-4-yl)phenyl)methanolArylboronic acidSuzuki-Miyaura Coupling(3-Aryl-5-(thiazol-4-yl)phenyl)methanol
(3-Bromo-5-(thiazol-4-yl)phenyl)methanolAlkeneHeck Reaction(3-Vinyl-5-(thiazol-4-yl)phenyl)methanol

Chemical Transformations at the Thiazole Nucleus

The thiazole ring itself is a reactive heterocycle that can undergo various chemical transformations. nih.govmaxbrainchemistry.comnih.govdoi.org

The electronic properties of the thiazole ring dictate its reactivity. The C2 position is the most electron-deficient and therefore susceptible to nucleophilic attack and deprotonation by strong bases. maxbrainchemistry.comdoi.org The C5 position is the most electron-rich and is the preferred site for electrophilic substitution. maxbrainchemistry.comorgsyn.org The C4 position is relatively neutral.

Electrophilic substitution reactions, such as halogenation, can occur at the C5 position of the thiazole ring, provided it is unsubstituted. wikipedia.org However, in the case of this compound, the C4 position is already substituted. Therefore, electrophilic attack on the thiazole ring is less likely unless harsh conditions are employed, which might lead to degradation.

A more viable strategy for functionalizing the thiazole ring is through metallation. The C2 proton of the thiazole ring is acidic and can be removed by a strong base, such as an organolithium reagent or a magnesium amide base, to generate a nucleophilic organometallic species. maxbrainchemistry.commasterorganicchemistry.comsciencemadness.orgdoi.org This C2-lithiated or C2-magnesiated thiazole can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce a substituent at the C2 position. libretexts.orgmaxbrainchemistry.comacs.orgnih.govcore.ac.uk This C-H functionalization is a powerful method for derivatizing the thiazole nucleus. libretexts.orgacs.orgnih.govcore.ac.uk

Recent advances in transition-metal-catalyzed C-H activation have also provided methods for the direct functionalization of the C2 position of thiazoles. libretexts.orgcore.ac.uk For instance, palladium-catalyzed reactions can be used to introduce aryl groups at the C2 position.

The nitrogen atom of the thiazole ring can also undergo alkylation to form a thiazolium salt. maxbrainchemistry.com This modification would significantly alter the electronic properties of the ring system.

Nucleophilic Attack at the C-2 Position

The C-2 position of the thiazole ring is the most electron-deficient and, therefore, highly susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com This reactivity can be harnessed for various derivatization strategies.

One primary strategy involves the deprotonation of the C-2 proton using strong bases, such as organolithium reagents, to generate a potent nucleophilic carbanion. pharmaguideline.comwikipedia.org This intermediate can then react with a range of electrophiles, including alkyl halides and ketones, to introduce new substituents at this position. pharmaguideline.com The acidity of the C-2 proton makes it a key handle for functionalization.

Another common approach is nucleophilic aromatic substitution (SNAr) when a suitable leaving group, such as a halogen, is present at the C-2 position. pharmaguideline.com For instance, 2-halothiazoles readily undergo substitution reactions with various nucleophiles. A study on the synthesis of 4-arylthiazole-2-methylamine derivatives demonstrated the reduction of an ester at the C-2 position, followed by conversion to a chloromethyl group with thionyl chloride. This 2-(chloromethyl)thiazole (B1590920) derivative then undergoes nucleophilic substitution with an amine to form the desired product. nih.gov

Quaternization of the ring nitrogen atom further enhances the acidity of the C-2 proton, facilitating its removal and subsequent reaction with nucleophiles. pharmaguideline.com

Table 1: Strategies for Nucleophilic Derivatization at the C-2 Position

StrategyDescriptionReagents/ConditionsResulting Moiety
Deprotonation & AlkylationRemoval of the acidic C-2 proton with a strong base, followed by reaction with an electrophile.1. Organolithium reagent (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl halide)C-2 substituted thiazole
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group at the C-2 position by a nucleophile.2-Halothiazole, Nucleophile (e.g., Amine, Thiol)C-2 substituted thiazole
Activation by N-QuaternizationEnhancement of C-2 proton acidity by alkylating the ring nitrogen, followed by deprotonation and reaction.1. Alkylating agent 2. Base 3. ElectrophileC-2 substituted thiazolium salt derivative

Electrophilic Reactions at the C-5 Position

In contrast to the C-2 position, the C-5 position of the thiazole ring is electron-rich, making it the preferred site for electrophilic substitution. pharmaguideline.comwikipedia.orgchemicalbook.com The directing effect of the nitrogen atom channels electrophiles to this position. pharmaguideline.com

Common electrophilic substitution reactions for thiazoles include halogenation and nitration. pharmaguideline.com For example, thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov Nitration can be achieved with a mixture of nitric and sulfuric acids. nih.gov The presence of electron-donating groups at the C-2 position can further facilitate electrophilic attack at C-5, even under mild conditions. pharmaguideline.com

In the context of this compound, the phenyl group at the C-4 position can influence the site of electrophilic attack. In some cases, electrophilic substitution may occur on the phenyl ring itself, depending on the reaction conditions and the specific electrophile used. Spectroscopic data for 4-phenyl-1,3-thiazole derivatives show a characteristic signal for the C-5 proton, which is a useful marker for confirming substitution at this site. nih.gov

Table 2: Common Electrophilic Substitution Reactions at the C-5 Position

ReactionReagent(s)Product Type
HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)5-Halothiazole derivative
NitrationNitric acid (HNO₃) and Sulfuric acid (H₂SO₄)5-Nitrothiazole derivative
Friedel-Crafts AcylationAcyl chloride and a Lewis acid (e.g., AlCl₃)5-Acylthiazole derivative
Diazo CouplingDiazonium salts5-Arylazothiazole derivative

Heteroatom Modifications (Sulfur and Nitrogen)

The sulfur and nitrogen heteroatoms within the thiazole ring also present opportunities for derivatization, altering the electronic properties and potential applications of the molecule.

Nitrogen Alkylation: The nitrogen atom in the thiazole ring can be alkylated, typically using alkyl halides, to form thiazolium salts. pharmaguideline.com This modification introduces a positive charge into the ring system, which can significantly alter its biological activity and chemical reactivity, as noted in the increased acidity of the C-2 proton. pharmaguideline.com

Sulfur Oxidation: The sulfur atom in the thiazole ring can exist in various oxidation states, ranging from -2 to +6. ambeed.com Oxidation of the thiazole sulfur can lead to the formation of a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org This transformation changes the geometry and electronic nature of the ring, providing a pathway to novel derivatives. Common oxidizing agents include hydrogen peroxide or peracids. ambeed.com

Table 3: Derivatization Strategies Involving Heteroatoms

HeteroatomReaction TypeReagentsProduct
NitrogenN-AlkylationAlkyl halide (e.g., CH₃I)Thiazolium salt
SulfurOxidationHydrogen peroxide (H₂O₂) or m-CPBAThiazole sulfoxide/sulfone

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3-(Thiazol-4-yl)phenyl)methanol, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are utilized to map out the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. The multiplicity (singlet, doublet, triplet, etc.) of a signal reveals the number of neighboring protons, and the coupling constants (J), measured in Hertz (Hz), quantify the interaction between adjacent protons.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the phenyl ring, the thiazole (B1198619) ring, the methylene (B1212753) group (-CH₂OH), and the hydroxyl group (-OH). Based on analogous structures, the anticipated chemical shifts are detailed in the table below. rsc.orgmdpi.com

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Thiazole H-2~8.90s (singlet)-
Thiazole H-5~7.50s (singlet)-
Phenyl H-2~7.90s (singlet)-
Phenyl H-4~7.60d (doublet)~7-8
Phenyl H-5~7.45t (triplet)~7-8
Phenyl H-6~7.40d (doublet)~7-8
Methylene (-CH₂)~4.70s (singlet)-
Hydroxyl (-OH)Variablebr s (broad singlet)-

Note: The chemical shift of the hydroxyl proton is often broad and its position can vary depending on the solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The expected chemical shifts for the carbon atoms in this compound are summarized in the following table, based on data from similar compounds. rsc.orgmdpi.com

Carbon Assignment Expected Chemical Shift (δ, ppm)
Thiazole C-2~155
Thiazole C-4~145
Thiazole C-5~115
Phenyl C-1 (C-OH)~142
Phenyl C-2~125
Phenyl C-3 (C-Thiazole)~135
Phenyl C-4~129
Phenyl C-5~128
Phenyl C-6~126
Methylene (-CH₂)~65

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum of this compound would confirm the coupling between the adjacent protons on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of the carbon signals for the CH groups in the phenyl and thiazole rings, as well as the methylene group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between different parts of the molecule. For instance, HMBC would show correlations between the methylene protons and the C-1 and C-2/C-6 carbons of the phenyl ring, and between the thiazole protons and the carbons of the phenyl ring, thus confirming the substitution pattern. sdsu.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₀H₉NOS), the calculated monoisotopic mass is 191.04048 Da. uni.lu An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition of the synthesized compound.

Predicted HRMS Data for this compound uni.lu

Adduct Calculated m/z
[M+H]⁺ 192.04776
[M+Na]⁺ 214.02970

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. acs.org An LC-MS analysis of a sample of this compound would serve two main purposes:

Purity Assessment: The liquid chromatogram would show a major peak corresponding to the target compound. The presence and relative area of any minor peaks would indicate the level of impurities.

Identity Confirmation: The mass spectrometer would detect the mass of the compound eluting from the chromatography column. The observation of a peak with an m/z value corresponding to the protonated molecule ([M+H]⁺) of this compound would confirm its identity. acs.org

This technique is crucial in synthetic chemistry to ensure that the prepared compound is pure and is indeed the desired product before it is used in further applications.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within the molecule correspond to characteristic absorption bands in the IR spectrum.

For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural components: the hydroxyl (-OH) group, the phenyl ring, and the thiazole ring.

O-H Stretching: The most prominent and easily identifiable peak would be from the hydroxyl group's stretching vibration. This typically appears as a broad band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between molecules in the sample. For a comparable compound, benzyl (B1604629) alcohol, this O-H stretch is a significant feature. nist.gov

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl and thiazole rings are expected to appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. researchgate.nettsijournals.com

Aliphatic C-H Stretching: The methylene (-CH₂) group of the methanol (B129727) moiety will exhibit C-H stretching vibrations, which are typically found in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The thiazole and phenyl rings contain C=N and C=C double bonds. Their stretching vibrations give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region. Thiazole derivatives often show characteristic ring stretching vibrations within this range. researchgate.net

C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol group is expected to produce a strong band in the 1000-1260 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound based on typical frequency ranges for its constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Broad, Strong
Aromatic Rings (Phenyl, Thiazole)C-H Stretch3000 - 3100Medium, Sharp
Methylene (-CH₂-)C-H Stretch2850 - 2960Medium
Phenyl & Thiazole RingsC=C & C=N Stretch1400 - 1650Medium to Weak
Primary AlcoholC-O Stretch1000 - 1260Strong
Phenyl RingC-H Out-of-plane Bend690 - 900Strong

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, offers insight into the type of structural information that can be obtained. nih.gov For this analogue, X-ray diffraction revealed key intermolecular interactions that dictate the crystal packing. nih.gov

A crystallographic study of this compound would determine:

Bond Parameters: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the atoms.

Crystal System and Space Group: These parameters describe the symmetry and repeating unit of the crystal lattice. For example, a related thiazole derivative was found to crystallize in the monoclinic space group P21/c. researchgate.net

The hypothetical crystallographic data that would be obtained for this compound is presented in the table below, based on data reported for analogous structures. nih.govresearchgate.netresearchgate.net

ParameterExpected Value / Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°) would be precisely determined.
Molecules per Unit Cell (Z)Typically 2 or 4
Hydrogen BondingExpected primary interaction: O-H···N hydrogen bonds linking molecules into chains or dimers. Possible secondary interactions: C-H···O. nih.gov
Dihedral AngleThe angle between the planes of the phenyl and thiazole rings would be defined. For a similar biphenyl-thiazole-methanol compound, this was found to be a significant structural feature. nih.gov

This detailed structural information is vital for understanding structure-activity relationships and for the rational design of new molecules with specific properties.

Computational and Theoretical Studies in Understanding 3 Thiazol 4 Yl Phenyl Methanol and Its Analogs

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry of thiazole (B1198619) derivatives, providing insights into their three-dimensional structure. For instance, studies on analogous thiazole compounds have utilized DFT with various functionals, such as B3LYP, to compute optimized geometrical structures in the gas phase. These calculations can reveal important structural parameters like bond lengths and angles.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, often performed as part of a DFT study, provides a deeper understanding of the electronic structure and reactivity of a molecule. The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

In studies of thiazole-containing compounds, MO analysis has been used to understand charge transfer within the molecule. For example, the analysis of frontier molecular orbitals (FMOs) in thiazole azo dyes revealed charge transfer from a methoxyphenyl donor ring towards the thiazole ring. imist.ma This type of analysis is critical for designing molecules with specific electronic properties. For (3-(Thiazol-4-yl)phenyl)methanol, MO analysis would likely show the distribution of electron density across the phenyl and thiazole rings, as well as the influence of the methanol (B129727) group.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a biological target, such as a protein. These methods are instrumental in drug discovery and development.

Ligand-Protein Interaction Predictions and Binding Affinity

Molecular docking simulations are widely used to predict the preferred binding orientation of a ligand to a protein target. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in a study of thiazole derivatives as potential tubulin polymerization inhibitors, molecular docking revealed that the thiazole ring was strongly involved in noncovalent interactions with key amino acid residues. nih.gov

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a measure of the strength of the interaction between the ligand and the protein. While specific binding affinity data for this compound is not published, studies on analogous compounds provide valuable insights. For example, docking studies of thiazolidin-4-one derivatives against various protein kinases have reported binding energies and predicted inhibitory activities. nih.gov

Analogous CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Thiazole Derivative 5cTubulin-13.42AsnB249, AsnA101
Thiazolidin-4-one Derivative 6c-Met KinaseNot specifiedATP binding site
Thiazolidin-4-one Derivative 7PIM KinaseNot specified (IC50 = 2.2 µM)Not specified

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it dictates how it will interact with its biological target.

Computational methods can be used to explore the conformational space of a molecule and to calculate the relative energies of different conformers, generating an energy landscape. For thiazole-containing amino acids, conformational studies using DFT have been performed to analyze their structural preferences. jpionline.org These studies have shown that certain conformations are stabilized by intramolecular hydrogen bonds. For this compound, conformational analysis would reveal the preferred orientations of the phenyl and thiazole rings relative to each other, which would be important for its interaction with a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds.

QSAR studies on thiazole derivatives have been conducted to understand the structural features that are important for their biological activity. imist.maresearchgate.net These studies typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a model that correlates these descriptors with the observed activity.

For example, a QSAR study on a series of thiazole derivatives as PIN1 inhibitors identified several key descriptors, including molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the LUMO (ELUMO). imist.maresearchgate.net The resulting QSAR models showed good predictive power, with high correlation coefficients (R²) and cross-validation coefficients (R²cv). imist.maresearchgate.net

QSAR ModelKey DescriptorsR²cvR²test
MLRMR, LogP, ELUMO, J0.760.630.78
ANNMR, LogP, ELUMO, J0.980.990.98

These QSAR models can then be used to predict the activity of new thiazole derivatives, including compounds like this compound, and to guide the design of more potent analogs.

Descriptor Calculation and Model Development

The foundation of any QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then correlated with biological activity through mathematical models. For thiazole derivatives, a wide array of descriptors are calculated, encompassing topological, electronic, geometric, and physicochemical properties. imist.maresearchgate.net

Descriptor Calculation: Researchers select descriptors that are believed to influence a specific biological activity. imist.ma Common types include:

Physicochemical Descriptors: Such as the logarithm of the partition coefficient (LogP), which measures hydrophobicity, and Molar Refractivity (MR), which relates to the volume and polarizability of the molecule. imist.maresearchgate.net

Electronic Descriptors: Including the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which are crucial for understanding chemical reactivity. imist.maresearchgate.net

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule. imist.maresearchgate.net

Geometrical Descriptors: These define the three-dimensional size and shape of the molecule. imist.ma

Model Development: Once a set of descriptors is calculated for a series of thiazole compounds, statistical methods are employed to build a mathematical model that links these descriptors to their measured biological activity (e.g., IC50 values). imist.maresearchgate.net The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. laccei.org

Several modeling techniques are used:

Multiple Linear Regression (MLR): This method creates a linear equation that combines multiple descriptors to predict activity. imist.malaccei.org For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors used MLR to develop a model with a correlation coefficient (R²) of 0.626. laccei.org

Partial Least Squares (PLS): A statistical method similar to MLR, often used when the number of descriptors is large or when they are correlated. imist.maresearchgate.net

Artificial Neural Networks (ANN): A more complex, non-linear machine learning approach that can often capture more intricate relationships between structure and activity. imist.maresearchgate.net In a study of thiazole derivatives as PIN1 inhibitors, an ANN model showed superior performance with an R² of 0.98 compared to the MLR model's R² of 0.76. imist.maresearchgate.net

k-Nearest Neighbors (kNN-MFA): This method is used in 3D-QSAR to generate models based on steric and electrostatic fields around the molecules. researchgate.net

The quality and predictive ability of these models are assessed using various statistical metrics, as shown in the table below. A high value for R² (correlation coefficient), q² (cross-validated correlation coefficient), and pred_r² (external validation correlation coefficient) indicates a robust and predictive model. imist.maresearchgate.net

Table 1: Examples of QSAR Model Development for Thiazole Derivatives

Biological Target Modeling Method Key Descriptors Model Statistics (R², q², pred_r²) Source
Antimicrobial (G+ inhibition) 2D-QSAR Hydrogen count, hydrophilicity (T_C_C_4) r² = 0.9521, q² = 0.8619 researchgate.net
Antimicrobial (G+ inhibition) 3D-QSAR (kNN-MFA) Steric and Electrostatic fields q² = 0.8283, pred_r² = 0.4868 researchgate.net
5-Lipoxygenase (5-LOX) Inhibitors 2D-QSAR (MLR) AATSC4c, AATSC8c, AATSC1p, GATS5s, etc. R² = 0.626, pred_r² = 0.621 laccei.org
PIN1 Inhibitors 2D-QSAR (MLR) MR, LogP, ELUMO, J R² = 0.76, R²cv = 0.63, R²test = 0.78 imist.maresearchgate.net
PIN1 Inhibitors 2D-QSAR (ANN) MR, LogP, ELUMO, J R² = 0.98, R²cv = 0.99, R²test = 0.98 imist.maresearchgate.net

Predictive Modeling for Biological Activity

Once validated, QSAR models serve as powerful tools for predicting the biological activity of new, untested compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. laccei.org

The application of predictive modeling extends across a wide range of therapeutic areas for thiazole derivatives:

Anti-inflammatory Activity: A 2D-QSAR model was successfully used to predict the 5-lipoxygenase (5-LOX) inhibitory activity of 59 thiazole derivatives, identifying key structural features for developing new anti-inflammatory drugs. laccei.org

Anticancer Activity: QSAR and molecular docking studies have been instrumental in designing thiazole-based compounds as inhibitors of crucial cancer targets like epidermal growth factor receptor (EGFR), tubulin, and PIN1. imist.manih.govnih.gov For instance, models developed for PIN1 inhibitors helped identify descriptors like molar refractivity and LogP as key determinants of activity. imist.maresearchgate.net

Antimicrobial Activity: Both 2D and 3D-QSAR models have been developed to predict the antimicrobial effects of aryl thiazole derivatives, revealing that electrostatic effects and specific topological descriptors are dominant factors for their binding affinities. researchgate.net

Broad Biological Spectra Prediction: Beyond specific targets, computational systems like PASS (Prediction of Activity Spectra for Substances) are used to predict a wide range of potential biological activities for novel thiazole compounds. nih.gov For a set of 89 new thiazole derivatives, PASS predicted potential anxiolytic, anticonvulsant, and cognition-enhancing effects, guiding further experimental investigation. nih.govresearchgate.net The predictions for known activities, such as NSAID and local anesthetic effects, coincided with experimental results in over 70% of cases, demonstrating the reliability of this approach. nih.gov

The insights gained from these predictive models are invaluable. For example, 3D-QSAR models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges (positive or negative) would enhance or diminish biological activity, providing a clear roadmap for structural modification.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Medicinal Chemistry and Pre Clinical Biological Investigations of Aryl Thiazole Methanol Scaffolds

Role as a Privileged Scaffold in Drug Discovery and Lead Generation

There is no specific information available in the reviewed literature that discusses the role of (3-(Thiazol-4-yl)phenyl)methanol as a privileged scaffold or its direct use in lead generation.

Thiazole-Containing Molecules as Lead Compounds

While numerous thiazole-containing molecules are recognized as lead compounds in various therapeutic areas, no studies specifically identify this compound as a lead compound.

Fragment-Based Drug Design Approaches Utilizing Thiazole (B1198619) Fragments

The utility of the thiazole fragment in fragment-based drug design is well-established. However, there are no specific examples in the literature of fragment-based screening campaigns that have utilized or identified this compound.

Structure-Activity Relationship (SAR) Studies of Derivatives

No structure-activity relationship (SAR) studies have been published that focus on derivatives of this compound.

Impact of Substitution Patterns on Biological Efficacy

Without a primary biological activity identified for the parent compound, no studies on the impact of substitution patterns on the efficacy of this compound derivatives are available.

Pharmacophore Elucidation for Target Binding

The elucidation of a pharmacophore requires knowledge of the biological target and active compounds. As this information is not available for this compound, no pharmacophore models have been described.

In Vitro Biological Activity Profiling and Target Identification

There is no published data on the in vitro biological activity of this compound, nor has any specific biological target been identified for this compound.

Enzyme Inhibition Assays (e.g., Kinases, PTPs)

The thiazole core is a prevalent feature in numerous enzyme inhibitors, particularly those targeting kinases, which are crucial regulators of cellular processes. nih.gov Enzyme inhibition is a key strategy in cancer therapy, and thiazole-containing compounds have shown effectiveness in blocking various enzymatic pathways. nih.gov

Derivatives of the aryl thiazole scaffold have demonstrated significant inhibitory activity against several protein kinases. For instance, phenylthiazolylindole derivatives have shown high affinity for Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, with IC₅₀ values as low as 0.41 µM. nih.gov Similarly, certain thiazole derivatives bearing a phenyl sulfonyl group are potent inhibitors of the B-RAFV600E kinase, an enzyme implicated in melanoma. One such compound exhibited an IC₅₀ of 23.1 nM, surpassing the activity of the standard drug dabrafenib. nih.gov

The inhibitory potential of this scaffold extends to other kinase families. Thiazolidin-4-one derivatives, which share a core heterocyclic structure, have been found to be potent inhibitors of protein kinases such as HsCDK5/p25 and SsCK1δ/ε, with IC₅₀ values of 1.1 µM and 1.4 µM, respectively. nih.gov Furthermore, some thiazole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with IC₅₀ values around 11.65 µM. The pyridinyl-thiazole moiety is suggested to interact effectively with kinase domains.

Table 1: Kinase Inhibition by Aryl Thiazole Derivatives

Thiazole Derivative ClassTarget KinaseInhibitory Concentration (IC₅₀)Reference
PhenylthiazolylindolesCDK10.41 µM nih.gov
PhenylthiazolylindolesCDK10.85 µM nih.gov
Thiazole with Phenyl Sulfonyl GroupB-RAFV600E23.1 nM nih.gov
Thiazolidin-4-onesHsCDK5/p251.1 µM nih.gov
Thiazolidin-4-onesSsCK1δ/ε1.4 µM nih.gov
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenolCOX-2~11.65 µM

Receptor Modulation Studies (e.g., M1 Muscarinic Receptors, Orexin Receptors)

Aryl thiazole-related structures have been investigated for their ability to modulate neurotransmitter receptors, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs). The M1 subtype of mAChRs is a key target for treating cognitive deficits. Studies on a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines, which are structurally related heterocyclic compounds, have identified potent and selective M1 muscarinic agonists. nih.gov

These compounds demonstrated low nanomolar affinity for central muscarinic receptors. nih.gov Specifically, (pentyloxy)- and (hexyloxy)-TZTP analogues showed potent functional M1 selectivity, producing over 90% inhibition of the twitch height in rabbit vas deferens preparations with IC₅₀ values in the low picomolar range, while having low efficacy and potency at M2 and M3 receptors. nih.gov The structure-activity relationship studies revealed that the length of the alkoxy or alkylthio chain at position 3 of the thiadiazole ring is critical for potency and selectivity. nih.gov Pharmacological activation of M1 mAChRs has been shown to trigger multiple forms of synaptic plasticity in the nucleus accumbens, highlighting the therapeutic potential of M1 agonists. nih.gov

Cell-Based Assays for Cellular Pathway Modulation (e.g., MAPK pathway, Cell Proliferation, Apoptosis)

The thiazole scaffold is a cornerstone in the development of novel anticancer agents due to its ability to induce apoptosis and inhibit cell proliferation. nih.gov Thiazole derivatives have shown significant cytotoxic effects against a wide array of cancer cell lines. nih.gov

In one study, a series of 1,3-thiazole incorporated phthalimide (B116566) derivatives were evaluated for their cytotoxic activity. Compound 5b was found to be the most potent against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.2 µM. Other derivatives showed strong activity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells with IC₅₀ values of 0.6 µM and 0.43 µM, respectively. nih.gov The mechanism of this cytotoxicity was linked to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigation using RT-PCR indicated that these compounds trigger apoptosis via the intrinsic pathway. nih.gov

Other studies have corroborated these findings, with phenylthiazolyl-7-azaindole derivatives showing inhibitory effects against approximately 60 different human cancer cell lines at micromolar to nanomolar concentrations. nih.gov

Table 2: Cytotoxic Activity of Thiazole Derivatives in Cancer Cell Lines

Derivative ClassCell LineCancer TypeActivity (IC₅₀)Reference
Thiazole-Phthalimide (5b)MCF-7Breast0.2 µM nih.gov
Thiazole-Phthalimide (5k)MDA-MB-468Breast0.6 µM nih.gov
Thiazole-Phthalimide (5g)PC-12Pheochromocytoma0.43 µM nih.gov
Benzenesulfonamide-Thiazolidinone (26)COLO-205Colon Adenocarcinoma5.03 µg/mL nih.gov
Benzenesulfonamide-Thiazolidinone (26)MDA-MB-231Breast5.81 µg/mL nih.gov
Benzenesulfonamide-Thiazolidinone (26)DU-125Prostate23.93 µg/mL nih.gov

Antimicrobial Activity Studies (in vitro antibacterial, antifungal, antitubercular)

The thiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents, exhibiting a broad spectrum of activity. nih.govnih.gov

Antibacterial Activity: Thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Gram-positive strains, in particular, appear to be more susceptible. nih.gov For instance, (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol has shown Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli. Other derivatives, such as 3-methylbenzo[d]thiazol-methylquinolinium compounds, are potent against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VREs), with MIC values ranging from 1.5 to 8 µg/mL. nih.gov

Antifungal Activity: The antifungal properties of thiazole scaffolds are equally significant. A series of novel thiazole derivatives containing a cyclopropane (B1198618) system showed a very strong antifungal effect against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The calculated MIC₅₀ and MIC₉₀ values were 0.12–1.95 µg/mL and 0.24–3.91 µg/mL, respectively. nih.gov Another compound, 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, was effective against Aspergillus species with an MIC of 15.625 µg/mL. biorxiv.org

Antitubercular Activity: With the rise of drug-resistant tuberculosis, novel antitubercular agents are urgently needed. nih.govresearchgate.net The thiazole scaffold has served as a basis for the development of such agents. ijcce.ac.ir A series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed promising growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov Similarly, synthesized 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles were tested for antitubercular activity, with several compounds showing moderate activity with an MIC value of 25 µg/mL. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Thiazole Scaffolds

Activity TypeDerivative ClassOrganism(s)Activity (MIC)Reference
Antibacterial(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanolS. aureus, E. coli0.0039 mg/mL
Antibacterial3-methylbenzo[d]thiazol-methylquinoliniumMRSA1.5–4 µg/mL nih.gov
AntifungalThiazole-cyclopropaneC. albicans0.008–7.81 µg/mL nih.gov
AntifungalQuinazolin-4-one-thiazoleAspergillus spp.15.625 µg/mL biorxiv.org
Antitubercular(Dicoumarin-3-yl)-diphenyl pyrrolesM. tuberculosis25 µg/mL mdpi.com

Anti-Inflammatory and Antioxidant Activity Assessments

Thiazole derivatives have been recognized for their potential to combat inflammation and oxidative stress. nih.govwjpmr.com

Anti-inflammatory Activity: Several studies have confirmed the anti-inflammatory properties of this scaffold. Substituted phenyl thiazole derivatives have demonstrated appreciable activity in the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation. wjpmr.com In a similar study, 3-[2-(o-methoxybenzylidene)aminothiazol-4-yl]indole, a thiazolyl-indole derivative, showed 50.76% inhibition of edema, which was more potent than the standard drug phenylbutazone (B1037) (38.9% inhibition). niscpr.res.in The mechanism for this activity may involve the inhibition of pro-inflammatory mediators. wjpmr.com

Antioxidant Activity: The antioxidant potential of thiazole derivatives has also been explored. Thiazolo[4,5-b]pyridine-2-ones were evaluated for their antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net The ability of these compounds to donate a hydrogen atom or an electron helps in neutralizing free radicals, which are implicated in a variety of diseases.

Investigation of Molecular Mechanisms of Action

Understanding how aryl thiazole methanol (B129727) scaffolds interact with their biological targets at a molecular level is crucial for rational drug design. The mechanism of action often involves the modulation of enzyme activity or receptor signaling through specific binding interactions.

Ligand-Target Binding Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Molecular docking studies have provided significant insights into the binding modes of thiazole derivatives within the active sites of target proteins. These interactions are typically non-covalent and include hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov

For example, docking studies of imidazole-thiazole hybrids with target proteins revealed key interactions. The thiazole ring has been observed forming π-cation interactions with arginine residues (e.g., ARG 96), while the phenyl ring engages in π-π stacking with aromatic amino acids like phenylalanine (PHE 78, PHE 83) and tyrosine (TYR 76). nih.gov Hydrogen bonds are also critical for binding, often forming between nitrogen atoms in the scaffold and residues like arginine or serine (e.g., Ser95). nih.govsemanticscholar.org

The fundamental nature of these interactions is well-understood. For instance, the O-H group of a methanol moiety can form a highly directional O-H···π hydrogen bond with an aromatic ring, while the ring's C-H groups can interact with oxygen atoms of the ligand. nih.gov This network of weak but cooperative hydrogen bonds can lead to highly ordered and stable ligand-target complexes, explaining the potent activity of many aryl thiazole methanol derivatives. nih.gov

Table 4: Key Ligand-Target Interactions for Thiazole Scaffolds

Interaction TypeLigand MoietyProtein Residue(s)Reference
π-π StackingPhenyl ring, Imidazole ringPHE 78, TYR 76, PHE 83 nih.gov
π-Cation InteractionThiazole ring, Phenyl ringARG 96, LYS 106 nih.govsemanticscholar.org
Hydrogen BondingImine NitrogenARG 96, SER 95 nih.govsemanticscholar.org
O-H···π Hydrogen BondMethanol HydroxylAromatic Ring Centroid nih.gov

Modulation of Cellular Signaling Pathways

The aryl thiazole methanol scaffold, exemplified by this compound, is a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by thiazole-containing compounds. While direct studies on the specific signaling pathways modulated by this compound are not extensively documented in publicly available research, the broader class of thiazole derivatives has been shown to influence a variety of cellular signaling cascades critical in pathological conditions.

Thiazole derivatives have been reported to exert their effects through the modulation of key signaling pathways involved in cancer and inflammation. For instance, certain thiazole-containing compounds have been found to interfere with signaling pathways crucial for tumor growth and survival, often leading to the induction of apoptosis. This can occur through the modulation of pathways regulated by protein kinases, which are central to signal transduction. The inhibition of these kinases can disrupt the downstream signaling events that promote cell proliferation and survival.

Furthermore, the anti-inflammatory properties observed in some thiazole derivatives suggest an interaction with signaling pathways that govern the inflammatory response. This could involve the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of transcription factors such as NF-κB, which play a pivotal role in the expression of pro-inflammatory genes. The structural characteristics of the aryl thiazole methanol scaffold, including the aromatic nature of the phenyl and thiazole rings, provide opportunities for interactions with the active sites of various enzymes and receptors within these pathways.

Effects on Protein Function and Gene Expression

The biological effects of aryl thiazole methanol scaffolds are intrinsically linked to their ability to interact with and modulate the function of specific proteins, consequently leading to changes in gene expression. The thiazole ring itself is a key pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding, and hydrophobic and π-π stacking interactions, with protein targets.

Enzyme Inhibition:

A significant body of research highlights the potential of thiazole derivatives as enzyme inhibitors. For example, various thiazole-containing molecules have been identified as inhibitors of enzymes such as alkaline phosphatase and xanthine (B1682287) oxidase. nih.govmdpi.com The inhibition of these enzymes can have profound physiological effects. For instance, xanthine oxidase inhibitors are used in the treatment of gout, while the modulation of alkaline phosphatase activity is relevant in various pathological conditions. The "this compound" scaffold provides a framework that can be functionally adapted to target the active sites of such enzymes.

Modulation of Protein Expression:

By influencing cellular signaling pathways, compounds based on the aryl thiazole methanol scaffold can lead to downstream effects on gene expression. For example, inhibition of a kinase in a signaling cascade can prevent the phosphorylation and activation of transcription factors, thereby altering the expression of their target genes. Studies on related thiazole derivatives have shown that they can induce apoptosis in cancer cells, a process that is tightly regulated by the expression of pro- and anti-apoptotic genes. While specific gene expression profiles modulated by this compound are yet to be detailed, the known activities of similar compounds suggest a potential to influence the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.

Lead Optimization Strategies

The development of clinically viable drug candidates from a lead compound like this compound relies on strategic medicinal chemistry approaches to enhance its potency, selectivity, and pharmacokinetic properties. Key strategies for the aryl thiazole methanol scaffold include bioisosteric replacements and scaffold hopping.

Bioisosteric Replacements in Thiazole Scaffold

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead molecule is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The thiazole ring in the aryl thiazole methanol scaffold is a prime candidate for such modifications.

The rationale for bioisosteric replacement of the thiazole moiety can be multifold: to improve metabolic stability, enhance target binding affinity, or alter solubility. For example, replacing the thiazole ring with other five-membered heterocycles like oxazole, isoxazole, pyrazole, or triazole can modulate the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with the target protein. The choice of bioisostere depends on the specific therapeutic target and the desired physicochemical properties. For instance, replacing the sulfur atom of the thiazole with another heteroatom could alter the ring's pKa and its susceptibility to metabolic oxidation.

Original ScaffoldBioisosteric ReplacementRationalePotential Outcome
ThiazoleOxazoleModulate electronics and H-bondingImproved binding affinity
ThiazoleIsoxazoleAlter ring polarityEnhanced solubility
ThiazolePyrazoleChange H-bond donor/acceptor patternImproved target selectivity
ThiazoleTriazoleIncrease nitrogen contentEnhanced metabolic stability

Scaffold Hopping and Chemical Space Exploration

Scaffold hopping is a more drastic lead optimization strategy that involves replacing the core molecular framework (the scaffold) of a lead compound with a structurally different one, while preserving the original compound's biological activity. This approach is particularly useful for discovering novel intellectual property, overcoming liabilities associated with the original scaffold, or exploring new chemical space.

For the aryl thiazole methanol scaffold, scaffold hopping could involve replacing the entire thiazole-phenyl-methanol framework with a completely different chemical architecture that maintains a similar three-dimensional arrangement of key pharmacophoric features. For example, the thiazole ring could be part of a fused bicyclic system, or the phenyl and thiazole rings could be linked by a different spacer. This exploration of diverse chemical scaffolds can lead to the identification of compounds with completely new modes of action or significantly improved drug-like properties. The goal is to identify novel chemotypes that mimic the biological activity of the original lead while offering advantages in terms of synthesis, patentability, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Original ScaffoldPotential Hopped ScaffoldKey Pharmacophoric Features to RetainObjective
This compoundBenzothiazole derivativeAromatic system, H-bond donor/acceptorNovelty, improved ADMET
This compoundIndole-based scaffoldRelative orientation of aromatic ringsExplore new chemical space
This compoundThienopyrimidine coreSpatial arrangement of key functional groupsOvercome scaffold-specific liabilities

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes for thiazole (B1198619) derivatives often involve harsh reaction conditions, hazardous chemicals, and lengthy reaction times. bepls.com The future of synthesizing (3-(Thiazol-4-yl)phenyl)methanol and its analogues lies in the adoption of green and sustainable chemistry principles. researchgate.netbohrium.com Significant progress has been made in developing environmentally benign approaches for thiazole synthesis, which can be adapted for this specific compound.

Key green synthetic strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. bepls.com

Ultrasonic-Mediated Synthesis: The use of ultrasonic irradiation offers an efficient and sustainable method for synthesizing thiazole derivatives, often with high yields and under mild conditions. mdpi.comnih.gov

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) minimizes environmental impact. bepls.com

Recyclable Catalysts: The development and use of reusable catalysts, such as chitosan-based biocatalysts, align with the principles of green chemistry by reducing waste and cost. mdpi.comnih.gov

Multi-Component Reactions: One-pot reactions where multiple components react to form the desired product are highly efficient and atom-economical. bepls.comresearchgate.net

Synthesis MethodTraditional ApproachGreen/Sustainable AlternativeAdvantages of Green Alternative
Energy Source Conventional heating (reflux)Microwave irradiation, UltrasonicationReduced reaction times, lower energy consumption. bepls.comresearchgate.net
Solvent Volatile organic solventsWater, PEG, solvent-free conditionsReduced environmental pollution, lower risk to human health. bepls.combohrium.com
Catalyst Homogeneous catalysts, often transition metalsHeterogeneous biocatalysts (e.g., Chitosan hydrogel)Catalyst is reusable, mild reaction conditions, simple work-up. mdpi.comnih.gov
Reaction Type Multi-step synthesisOne-pot, multi-component reactionsIncreased efficiency, high atom economy, reduced waste generation. bepls.com

Integration of Advanced Computational and Chemoinformatic Techniques

Advanced computational tools are becoming indispensable in modern drug discovery for accelerating the design and optimization of new therapeutic agents. For this compound derivatives, these techniques can predict biological activity, assess pharmacokinetic properties, and elucidate mechanisms of action before committing to costly and time-consuming laboratory synthesis.

Emerging computational approaches include:

Molecular Docking: This method predicts the binding affinity and orientation of a ligand (e.g., a thiazole derivative) within the active site of a biological target, such as an enzyme or receptor. doaj.orgmdpi.comacs.org This provides insights into the potential mechanism of action and helps in structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the potency of novel, unsynthesized derivatives of this compound.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. doaj.org This early-stage screening helps to identify compounds with favorable drug-like properties and reduce the high attrition rates in drug development.

Density Functional Theory (DFT) Studies: DFT calculations are employed to understand the electronic properties of molecules, which can influence their reactivity and interaction with biological targets. nih.govresearchgate.net

Exploration of New Biological Targets and Therapeutic Areas for Thiazole Methanol (B129727) Derivatives

The thiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While derivatives have been explored for established roles, future research can focus on novel and challenging disease targets.

Potential therapeutic areas and targets for derivatives of this compound include:

Anticancer Agents: Thiazole derivatives have been shown to inhibit various targets crucial for cancer progression. mdpi.comdoaj.org Future work could focus on designing specific inhibitors for targets such as:

Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key enzymes in cancer cell signaling and angiogenesis. doaj.orgnih.gov

Fascin: An actin-bundling protein linked to cancer cell migration and metastasis, representing a novel therapeutic target. nih.govacs.org

Cyclooxygenase (COX) Enzymes: Inhibition of COX-2 is a target for both anti-inflammatory and anticancer therapies. acs.org

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is a critical need for new antibiotics and antifungals. Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity, and new analogues could be developed to target resistant bacterial and fungal strains. nih.govnih.govnih.gov

Neurodegenerative Diseases: Some heterocyclic compounds are being investigated for diseases like Alzheimer's, and the thiazole scaffold could be explored for its potential to modulate targets within the central nervous system. ucl.ac.uk

Design of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. ekb.eg This can lead to compounds with enhanced potency, improved selectivity, dual-target activity, or the ability to overcome drug resistance. ekb.egacs.org The this compound scaffold is an excellent candidate for inclusion in such hybrid designs.

Promising hybridization strategies include:

Thiazole-Pyrazoline Hybrids: The combination of thiazole and pyrazoline moieties has yielded compounds with significant anticancer, antimicrobial, and anti-inflammatory activities. ekb.egnih.gov

Thiazole-Thiadiazole/Oxadiazole Hybrids: Linking the thiazole ring to other five-membered heterocycles like thiadiazole or oxadiazole has been shown to produce potent enzyme inhibitors. ucl.ac.ukresearchgate.net

Thiazole-Pyrrole Hybrids: These hybrids have been synthesized and evaluated as novel antibacterial and antifungal agents. nih.gov

Hybrid ScaffoldCombined PharmacophoresReported Biological Activities
Thiazole-Pyrazoline Thiazole + PyrazolineAnticancer, Antimicrobial, Antiviral, Anti-inflammatory. ekb.egnih.gov
Thiazole-Thiadiazole Thiazole + 1,3,4-ThiadiazoleKinesin Eg5 Inhibition (Anticancer). ucl.ac.uk
Thiazole-Pyrrole Thiazole + PyrroleAntibacterial, Antifungal. nih.gov
Thiazole-Naphthalene Thiazole + NaphthaleneAnticancer (Hepatocellular carcinoma). doaj.org
Thiazole-Pyridine Thiazole + PyridineAnticancer (Various tumor cell lines). mdpi.com

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, the this compound core can be functionalized to create chemical probes for studying biological systems. These tools are crucial for understanding disease mechanisms and identifying new drug targets.

Potential applications include:

Fluorescent Probes: By incorporating fluorogenic groups, thiazole-based molecules can be designed to detect specific analytes in living cells. For example, benzothiazole-based probes have been developed for the "turn-on" fluorescent detection of hydrogen peroxide (H₂O₂) and cysteine, which are important biomolecules in cellular physiology and disease. nih.govresearchgate.net

Activity-Based Probes (ABPs): ABPs are small molecule probes that covalently bind to the active site of specific enzymes, allowing for the profiling of enzyme activity directly in complex biological systems. cipsm.de The reactivity of the thiazole ring or appended functional groups could be tuned to create ABPs for specific enzyme classes.

Molecular Imaging Agents: The scaffold could be modified to incorporate imaging moieties for techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT), enabling non-invasive visualization of biological targets or processes in vivo.

Q & A

Basic: What are the standard laboratory synthesis protocols for (3-(Thiazol-4-yl)phenyl)methanol?

This compound is typically synthesized via a Grignard reagent-mediated reaction . A phenyl derivative (e.g., 3-bromophenylmethanol) reacts with magnesium in an ether solvent to form the Grignard intermediate, which is then coupled with 2-methyl-1,3-thiazole. Key parameters include strict anhydrous conditions, controlled temperature (0–25°C), and inert atmosphere to prevent side reactions. Post-reaction purification involves column chromatography or recrystallization for >95% purity .

Advanced: How can researchers optimize reaction yields when synthesizing this compound derivatives with varying substituents?

Optimization requires systematic variation of substituents on both the phenyl and thiazole rings. For example:

  • Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring may require milder reaction conditions to avoid over-oxidation.
  • Steric hindrance near the thiazole nitrogen can be mitigated using bulky solvents like THF.
    Use Design of Experiments (DoE) to assess factors like temperature, solvent polarity, and catalyst loading. Analytical tools (HPLC, LC-MS) validate intermediate stability .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • 1H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and the methanol proton (δ 4.6–5.2 ppm, broad).
  • MS (ESI+) : Molecular ion peak at m/z 205.28 [M+H]+ confirms molecular weight.
  • FTIR : O-H stretch (~3200–3400 cm⁻¹) and C-S/C-N stretches (600–800 cm⁻¹) validate functional groups .

Advanced: How can computational modeling predict the biological activity of this compound analogs?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity.
  • Molecular docking : Simulate interactions with targets like bacterial enzymes (e.g., dihydrofolate reductase) using software like AutoDock.
  • Noncovalent interaction (NCI) analysis : Visualize van der Waals and hydrogen-bonding interactions using Multiwfn .

Basic: What in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Time-kill assays : Monitor bactericidal kinetics over 24 hours.
  • Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to exclude nonspecific toxicity .

Advanced: How should researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Purity verification : Use HPLC to confirm >98% purity (common impurities include oxidation byproducts like aldehydes).
  • Assay standardization : Control variables like inoculum size, pH, and solvent (DMSO vs. ethanol).
  • Metabolite profiling : LC-MS/MS identifies bioactive metabolites that may explain discrepancies .

Advanced: What strategies enable regioselective functionalization of the thiazole ring in this compound?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the thiazole C5 position, enabling halogenation or alkylation.
  • Cross-coupling reactions : Suzuki-Miyaura coupling at C2/C5 positions with aryl boronic acids under Pd catalysis.
  • Protecting groups : Temporarily block the methanol group with TMSCl to prevent unwanted side reactions .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation products.
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon .

Advanced: What mechanistic insights explain the anticancer activity of this compound derivatives?

  • Topoisomerase inhibition : DNA relaxation assays (e.g., agarose gel electrophoresis) quantify inhibition of Topo I/II.
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) detects early/late apoptotic cells.
  • ROS generation : Measure intracellular reactive oxygen species using DCFH-DA probes .

Advanced: How can researchers leverage X-ray crystallography to study this compound-protein interactions?

  • Co-crystallization : Soak purified protein (e.g., kinase) with the compound at 1–5 mM concentration.
  • Diffraction data analysis : Refine structures with SHELX or PHENIX to identify binding pockets.
  • Hydrogen-bonding networks : Analyze interactions between the methanol group and catalytic residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.